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molecular formula C8H8O3 B117786 4-Methylsalicylic acid CAS No. 50-85-1

4-Methylsalicylic acid

Cat. No. B117786
M. Wt: 152.15 g/mol
InChI Key: NJESAXZANHETJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538244B2

Procedure details

Under nitrogen, 1.86 g (10.0 mmol) of 2-chloro-4-methylbenzoic acid was combined with 10 g of H2O. 1.11 g (15 mmol) of Ca(OH)2was then added. The mixture was heated at 85° C. under stirring for 60 min, remaining under a nitrogen atmosphere. Separately, 43 mg of CuBr and 94 mg of rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (Ligand F) were combined with 1 mL deionized water under nitrogen. The resulting mixture was stirred under an air atmosphere until the CuBr was dissolved to give a blue solution. This solution was added to the stirred reaction mixture via syringe at 80° C. under nitrogen and stirred for 24 h at 80° C. After cooling to 25° C., the reaction mixture was acidified with 15% HCl, producing a white precipitate. The white precipitate was filtered and washed with water. After drying, a total of 1.45 g (9.5 mmol, 95% yield) of 2-hydroxy-4-methylbenzoic acid was collected. The purity was determined by 1H NMR to be >99%.
Quantity
1.86 g
Type
reactant
Reaction Step One
[Compound]
Name
Ca(OH)2was
Quantity
1.11 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
43 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
10 g
Type
reactant
Reaction Step Eight
Quantity
94 mg
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].CN[C@@H]1CCCC[C@H]1NC.Cl.[OH2:23]>CN[C@@H]1CCCC[C@H]1NC>[OH:23][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)C
Step Two
Name
Ca(OH)2was
Quantity
1.11 g
Type
reactant
Smiles
Step Three
Name
CuBr
Quantity
43 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Step Five
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Eight
Name
Quantity
10 g
Type
reactant
Smiles
O
Step Nine
Name
Quantity
94 mg
Type
catalyst
Smiles
CN[C@H]1[C@@H](CCCC1)NC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
under stirring for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
to give a blue solution
ADDITION
Type
ADDITION
Details
This solution was added to the stirred reaction mixture via syringe at 80° C. under nitrogen
STIRRING
Type
STIRRING
Details
stirred for 24 h at 80° C
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
CUSTOM
Type
CUSTOM
Details
producing a white precipitate
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
OC1=C(C(=O)O)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.5 mmol
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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